molecular formula AuGa2 B14713038 CID 78062221

CID 78062221

Cat. No.: B14713038
M. Wt: 336.41 g/mol
InChI Key: NKJXDWXLGYBEAB-UHFFFAOYSA-N
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Description

CID 78062221 is a unique identifier in PubChem, a public database for chemical compounds.

  • Molecular formula and weight
  • Structural descriptors (SMILES, InChI)
  • Physicochemical properties (logP, solubility, etc.)
  • Spectroscopic data (NMR, MS, IR)
  • Biological activity and toxicity profiles

For comprehensive characterization, researchers must verify experimental data (e.g., mass spectra, chromatograms) and cross-reference authoritative sources like Reaxys or SciFinder .

Properties

Molecular Formula

AuGa2

Molecular Weight

336.41 g/mol

InChI

InChI=1S/Au.2Ga

InChI Key

NKJXDWXLGYBEAB-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062221 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically detailed in scientific literature and patents. For example, one method might involve the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction .

Industrial Production Methods

Industrial production methods for CID 78062221 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Chemical Reactions Analysis

While no direct data exists for CID 78062221, reactions for similar oxygen-rich compounds (e.g., C₁₂H₂₂O₉) may include:

Hydrolysis

Polyhydroxy compounds often undergo hydrolysis under acidic or basic conditions, yielding simpler sugars or acids. For example:
C₁₂H₂₂O₉+H₂OH⁺/OH⁻Shorter-chain carbohydrates\text{C₁₂H₂₂O₉} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{Shorter-chain carbohydrates}

Esterification

Reactivity with carboxylic acids to form esters:
C₁₂H₂₂O₉+RCOOHH⁺Ester derivatives\text{C₁₂H₂₂O₉} + \text{RCOOH} \xrightarrow{\text{H⁺}} \text{Ester derivatives}

Oxidation

Oxidizing agents like KMnO₄ or CrO₃ may degrade oxygen-rich structures:
C₁₂H₂₂O₉+[O]KMnO₄Carboxylic acids\text{C₁₂H₂₂O₉} + \text{[O]} \xrightarrow{\text{KMnO₄}} \text{Carboxylic acids}

Limitations and Gaps

  • Data Absence : No experimental or computational data exists for CID 78062221 in the provided sources.

  • Structural Ambiguity : The exact structure of CID 78062221 remains undefined, complicating reaction predictions.

  • Literature Gaps : The search results focus on unrelated CID applications and general chemical inventories , offering no direct insights.

Scientific Research Applications

CID 78062221 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78062221 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

To compare CID 78062221 with analogs, the following framework is recommended, based on best practices from the evidence:

Structural Comparison

  • Key structural features : Identify functional groups, stereochemistry, and backbone motifs. Use tools like NMR or X-ray crystallography for unambiguous confirmation .
  • Example: In ginsenoside analysis, structural isomers (e.g., Rf vs. F11) are differentiated using collision-induced dissociation (CID) mass spectrometry .

Physicochemical Properties

Property CID 78062221* Analog 1 Analog 2 Method/Reference
LogP (partition coefficient) HPLC
Solubility (mg/mL) Shake-flask
Melting Point (°C) DSC

*No experimental data for CID 78062221 is available in the evidence.

Spectroscopic and Chromatographic Data

  • Mass Spectrometry : CID fragmentation patterns (e.g., correlation between charge state and voltage ) can differentiate isomers.
  • Chromatography : Retention times in GC-MS or LC-ELSD help assess polarity and purity .

Research Findings and Challenges

Gaps in Current Data

  • The evidence lacks specific information on CID 78062221. For meaningful comparisons, researchers must prioritize:
    • Reproducible synthesis protocols (see for experimental guidelines).
    • Open-access spectral libraries to validate identity .

Methodological Recommendations

  • Standardized reporting : Follow Analytical Chemistry guidelines for experimental details, safety, and reproducibility .
  • Data sharing: Upload raw datasets (e.g., NMR, crystallography) to repositories like PubChem or Zenodo .

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